An In-Depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamyl alcohol, also known as sinapyl alcohol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] As a derivative of cinnamyl alcohol, it is characterized by the presence of three methoxy groups attached to the phenyl ring.[1] This substitution pattern significantly influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4,5-trimethoxycinnamyl alcohol, with a focus on providing practical insights for researchers in chemistry and drug development.
Chemical Structure and Properties
3,4,5-Trimethoxycinnamyl alcohol is a member of the methoxybenzenes and the broader class of phenylpropanoids.[1] The molecule consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a propenol group at position 1. The IUPAC name for this compound is (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.[1]
Caption: Chemical structure of 3,4,5-Trimethoxycinnamyl alcohol.
The presence of the hydroxyl group and the methoxy groups, along with the conjugated double bond, dictates the reactivity and potential biological interactions of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4,5-Trimethoxycinnamyl alcohol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Appearance | Not specified, likely a solid or viscous liquid | |
| Solubility | Estimated water solubility: 7380 mg/L @ 25 °C | [2] |
| CAS Number | 30273-62-2 | [1] |
Synthesis and Reactions
The synthesis of 3,4,5-Trimethoxycinnamyl alcohol can be achieved through a multi-step process starting from commercially available precursors. A common and efficient route involves the Wittig or Horner-Wadsworth-Emmons olefination of 3,4,5-trimethoxybenzaldehyde, followed by the reduction of the resulting cinnamate ester or cinnamaldehyde.
Experimental Protocol: Synthesis via Reduction of Ethyl 3,4,5-Trimethoxycinnamate
This protocol outlines the reduction of an intermediate, ethyl 3,4,5-trimethoxycinnamate, using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3]
Step 1: Synthesis of Ethyl 3,4,5-Trimethoxycinnamate (Wittig Reaction)
-
Reactants: 3,4,5-Trimethoxybenzaldehyde, triethyl phosphonoacetate, and a base such as sodium ethoxide.
-
Procedure: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzaldehyde in a suitable anhydrous solvent like tetrahydrofuran (THF). Add an equimolar amount of triethyl phosphonoacetate. Slowly add the base to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3,4,5-trimethoxycinnamate. Purify the product by column chromatography on silica gel.
Step 2: Reduction to 3,4,5-Trimethoxycinnamyl Alcohol
-
Reactant: Ethyl 3,4,5-trimethoxycinnamate, Lithium Aluminum Hydride (LiAlH₄).
-
Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Dissolve the purified ethyl 3,4,5-trimethoxycinnamate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.[4] Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 3,4,5-Trimethoxycinnamyl alcohol. The product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 3,4,5-Trimethoxycinnamyl alcohol.
Spectroscopic Characterization
The structural elucidation of 3,4,5-Trimethoxycinnamyl alcohol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol side chain, the methylene protons adjacent to the hydroxyl group, and the protons of the three methoxy groups. The aromatic protons typically appear as a singlet due to their symmetrical environment. The vinylic protons will exhibit characteristic coupling constants for a trans configuration. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The aromatic carbons will have distinct chemical shifts, with the oxygenated carbons appearing at lower field. The carbons of the propenol side chain and the methoxy groups will also have characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5-Trimethoxycinnamyl alcohol will show characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[5] The C-H stretching vibrations of the aromatic ring and the alkene will appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. Strong C-O stretching bands for the alcohol and the ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, typically obtained using Electron Ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 224). The fragmentation pattern will be influenced by the stability of the aromatic ring and the functional groups. Common fragmentation pathways include the loss of a hydrogen atom, a water molecule from the alcohol group, and methyl radicals from the methoxy groups.[6] A prominent fragment would be the tropylium-like ion resulting from benzylic cleavage.
Potential Applications in Research and Drug Development
While research on 3,4,5-Trimethoxycinnamyl alcohol itself is not as extensive as for some of its derivatives, its structural features suggest several promising areas of investigation for drug development professionals.
Antioxidant Activity
The presence of methoxy groups on the aromatic ring suggests that 3,4,5-Trimethoxycinnamyl alcohol may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure: Add various concentrations of 3,4,5-Trimethoxycinnamyl alcohol to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antimicrobial Properties
Cinnamic acid and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi.[9][10] The lipophilicity conferred by the methoxy groups in 3,4,5-Trimethoxycinnamyl alcohol may enhance its ability to penetrate microbial cell membranes. The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms using broth microdilution or agar dilution methods.
Caption: Experimental workflow for determining antimicrobial activity.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation, and respiratory tract irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3,4,5-Trimethoxycinnamyl alcohol is a valuable compound for researchers in the fields of synthetic chemistry, natural products, and drug discovery. Its well-defined structure and the presence of multiple functional groups make it an interesting target for synthesis and a potential platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, an outline of its spectroscopic characterization, and a discussion of its potential applications, with the aim of facilitating further research and innovation in this area.
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